3-Nitrobenzo[b]furan-5-ol 3-Nitrobenzo[b]furan-5-ol
Brand Name: Vulcanchem
CAS No.: 126318-27-2
VCID: VC21166892
InChI: InChI=1S/C8H5NO4/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4,10H
SMILES: C1=CC2=C(C=C1O)C(=CO2)[N+](=O)[O-]
Molecular Formula: C8H5NO4
Molecular Weight: 179.13 g/mol

3-Nitrobenzo[b]furan-5-ol

CAS No.: 126318-27-2

Cat. No.: VC21166892

Molecular Formula: C8H5NO4

Molecular Weight: 179.13 g/mol

* For research use only. Not for human or veterinary use.

3-Nitrobenzo[b]furan-5-ol - 126318-27-2

Specification

CAS No. 126318-27-2
Molecular Formula C8H5NO4
Molecular Weight 179.13 g/mol
IUPAC Name 3-nitro-1-benzofuran-5-ol
Standard InChI InChI=1S/C8H5NO4/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4,10H
Standard InChI Key ZQPBTBWGCWHIGU-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1O)C(=CO2)[N+](=O)[O-]
Canonical SMILES C1=CC2=C(C=C1O)C(=CO2)[N+](=O)[O-]

Introduction

Chemical Properties and Structure

Identification and Nomenclature

3-Nitrobenzo[b]furan-5-ol is unambiguously identified through several standardized chemical identifiers. The compound is registered with CAS number 126318-27-2, which serves as its unique identifier in chemical databases and literature . It is also known by several synonyms including 3-nitro-1-benzofuran-5-ol, 5-benzofuranol,3-nitro, 3-nitro-5-benzofuranol, 3-nitrobenzofuran-5-ol, 3-nitro-5-hydroxybenzofuran, 5-hydroxy-3-nitrobenzo b furan, and 5-hydroxy-3-nitro-1-benzofuran . These alternative names reflect different naming conventions but refer to the same chemical entity. The IUPAC name for this compound is 3-nitro-1-benzofuran-5-ol, which systematically describes its structural features according to international chemical nomenclature standards .

Structural Characteristics

The molecular structure of 3-Nitrobenzo[b]furan-5-ol is characterized by a bicyclic framework that consists of a furan ring fused to a benzene ring (benzo[b]furan skeleton), with two functional groups attached in specific positions. The compound has a molecular formula of C8H5NO4, indicating eight carbon atoms, five hydrogen atoms, one nitrogen atom, and four oxygen atoms . The nitro group (-NO2) is positioned at the 3-position of the furan ring, while the hydroxyl group (-OH) is attached at the 5-position of the benzene component. This specific arrangement of functional groups contributes to the compound's unique chemical properties and potential biological activities.

Table 1: Chemical Identification Parameters of 3-Nitrobenzo[b]furan-5-ol

ParameterValue
CAS Number126318-27-2
Molecular FormulaC8H5NO4
Molecular Weight179.13 g/mol
IUPAC Name3-nitro-1-benzofuran-5-ol
Standard InChIInChI=1S/C8H5NO4/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4,10H
Standard InChIKeyZQPBTBWGCWHIGU-UHFFFAOYSA-N
SMILESC1=CC2=C(C=C1O)C(=CO2)N+[O-]
PubChem CID2797494

Synthesis Methods

Nitration of Benzo[b]furan Derivatives

The synthesis of 3-Nitrobenzo[b]furan-5-ol typically involves the nitration of appropriate benzo[b]furan precursors. This process generally employs nitrating agents such as nitric acid, possibly in combination with sulfuric acid or other nitration promoters, to introduce the nitro group at the 3-position of the benzo[b]furan skeleton. The regioselectivity of nitration can be influenced by the electronic properties of the aromatic system and the reaction conditions, including temperature, reaction time, and solvent selection. The hydroxyl group at the 5-position can either be present in the starting material or introduced through subsequent transformations, depending on the specific synthetic route employed.

Alternative Synthetic Approaches

Alternative synthetic approaches for producing 3-Nitrobenzo[b]furan-5-ol might involve cyclization reactions to form the benzo[b]furan core followed by functionalization. Drawing from methodologies used for similar compounds, potential routes could include the Larock-type coupling reactions, which have been successfully employed for other benzofuran derivatives . These reactions typically involve the coupling of o-iodophenols with appropriately substituted alkynes in the presence of palladium catalysts. Additionally, one-step cyclization reactions using nitrosalicylaldehydes or 2-hydroxyacetophenone derivatives with suitable reagents can be employed to construct the benzofuran framework . These cyclization methods would require subsequent modifications to introduce the specific nitro and hydroxyl substituents in the desired positions.

Biological Activities

Structure-Activity Relationships

The biological activity of 3-Nitrobenzo[b]furan-5-ol can be better understood in the context of structure-activity relationships observed for related benzofuran derivatives. Research on similar compounds has demonstrated that the position and nature of substituents on the benzofuran core significantly impact their biological properties . For instance, studies on amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives revealed that compounds with methyl groups at the C-3 position and methoxy groups at the C-6 position exhibited greater antiproliferative activity compared to unsubstituted variants . Although these findings pertain to different benzofuran derivatives, they highlight the importance of substituent positioning in determining biological activity, which may be relevant for understanding the potential applications of 3-Nitrobenzo[b]furan-5-ol.

Table 2: Potential Biological Activities of Benzofuran Derivatives Including 3-Nitrobenzo[b]furan-5-ol

Biological ActivityMechanismStructural Features Contributing to Activity
Antitumor PropertiesAntiproliferative effects on cancer cellsPresence of nitro group at C-3 position
Potential Anti-inflammatoryInhibition of inflammatory mediatorsHydroxyl group at C-5 position
Possible Antioxidant ActivityFree radical scavengingHydroxyl functionality
Enzyme InhibitionInteraction with specific enzyme binding sitesBicyclic benzofuran scaffold

Research Applications

Current Research Trends

The current research applications of 3-Nitrobenzo[b]furan-5-ol span multiple domains within chemical and pharmaceutical sciences. In medicinal chemistry, this compound and its analogs are being investigated for their potential biological activities, particularly in cancer research due to the antitumor properties observed in related benzofuran derivatives . The compound may also serve as an important synthetic intermediate or building block for the development of more complex molecules with enhanced biological activity or specific physicochemical properties. In material science, benzofuran derivatives have applications in the development of organic electronic materials, fluorescent probes, and other functional materials, suggesting potential uses for 3-Nitrobenzo[b]furan-5-ol in these areas as well.

Future Research Directions

Future research directions for 3-Nitrobenzo[b]furan-5-ol could include more detailed investigations of its biological activity profile, including specific molecular targets and mechanisms of action. Structure optimization studies could focus on modifying the compound to enhance its potency, selectivity, or pharmacokinetic properties for potential therapeutic applications. Computational studies, including molecular docking and simulation approaches, could provide insights into the compound's interactions with biological macromolecules and guide rational design efforts. Additionally, exploring novel synthetic methods for preparing 3-Nitrobenzo[b]furan-5-ol and its derivatives more efficiently could facilitate broader research applications by improving accessibility and reducing production costs.

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